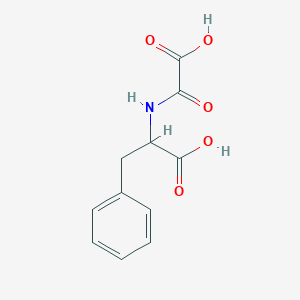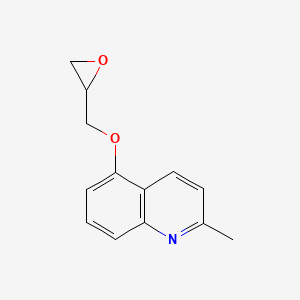
3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The benzenesulfonyl, chlorobenzoyl, and dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds under specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of Signaling Pathways: It may influence cellular signaling pathways, affecting processes like cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(benzenesulfonyl)-5-(4-methylbenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine
- 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine
Uniqueness
The unique combination of substituents in 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.
Propriétés
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,3-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-7-6-10-20(16(15)2)28-25-24(33(30,31)19-8-4-3-5-9-19)21(27)23(32-25)22(29)17-11-13-18(26)14-12-17/h3-14,28H,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVEDKQOILRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2465186.png)
![ethyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2465188.png)
![2-(propan-2-yl)-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2465189.png)
![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2465190.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2465194.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2465195.png)
![Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2465196.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/new.no-structure.jpg)
![Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2465204.png)
![9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine](/img/structure/B2465205.png)

